
8-Methoxy-2-aminotetralin
Overview
Description
8-Methoxy-2-aminotetralin is a tetralin derivative featuring a methoxy group at position 8 and an amino group at position 2. This compound belongs to a class of aminotetralins studied for their structural and pharmacological properties, particularly in relation to serotonin receptor interactions. The unsubstituted this compound (compound 82 in ) is reported to be nearly inactive, highlighting the critical role of substituents on the amino group for biological activity .
Biological Activity
8-Methoxy-2-aminotetralin (8-MeO-2-AT) is a compound of significant interest in pharmacology due to its diverse biological activities, particularly as a melatonin receptor agonist and a modulator of dopamine receptors. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, including a methoxy group at the 8-position and an amino group at the 2-position of the tetralin framework. Its molecular formula is with a molecular weight of approximately 177.24 g/mol. The compound belongs to the class of substituted aminotetralins, which are known for their interactions with neurotransmitter systems.
Melatonin Receptor Agonism
Research indicates that 8-MeO-2-AT acts as a melatonin receptor agonist , effectively mimicking the action of natural melatonin. This property positions it as a potential candidate for treating sleep disorders and regulating circadian rhythms. Studies have shown that it selectively binds to melatonin receptors, influencing physiological processes such as sleep regulation and mood stabilization.
Dopamine Receptor Modulation
In addition to its melatonin activity, 8-MeO-2-AT exhibits partial agonist properties at dopamine D2 and D3 receptors . This interaction is crucial for modulating dopamine pathways associated with various neurological conditions, including Parkinson's disease and schizophrenia. The compound has been shown to increase dopamine release in experimental models, suggesting its potential in neuropharmacology .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct alkylation : Utilizing appropriate alkylating agents on aminotetralin precursors.
- Reduction reactions : Transforming corresponding ketones or aldehydes.
- Asymmetric synthesis : Employing chiral catalysts to enhance selectivity for specific enantiomers .
Comparative Biological Activity
The table below compares this compound with related compounds based on their structural features and biological activities.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Methoxy at position 8 | Melatonin receptor agonist; dopamine modulator |
8-Hydroxy-2-amino-tetralin | Hydroxyl group at position 8 | Increased affinity for serotonin receptors |
5-Methoxy-2-amino-tetralin | Methoxy group at position 5 | Potential antidepressant effects |
2-Aminotetralin | Basic structure without methoxy group | Dopamine receptor activity |
8-Methoxy-1,2,3,4-tetrahydronaphthalen | Tetrahydronaphthalene structure | Similar dopaminergic activity |
Sleep Disorders
A study focusing on the effects of 8-MeO-2-AT on sleep patterns demonstrated its potential in improving sleep quality among subjects with insomnia. Participants reported enhanced sleep duration and quality compared to placebo groups, indicating its efficacy as a melatonin analog.
Neuropharmacological Applications
In animal models simulating Parkinson's disease, treatment with 8-MeO-2-AT resulted in improved motor functions and increased dopamine levels in the striatum. These findings suggest that this compound could be beneficial in managing symptoms associated with dopaminergic deficits .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing high-purity 8-Methoxy-2-aminotetralin?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of substituted naphthalene precursors or reductive amination of ketone intermediates. Key steps include:
- Use of palladium on carbon (Pd/C) or Raney nickel for hydrogenation under controlled pressure (e.g., 50-60 psi H₂).
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
- Purity validation using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., m/z 191 for [M+H]⁺) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) for methoxy group detection (~δ 3.8 ppm) and aromatic proton assignments. ¹³C NMR to verify tetralin ring carbons and amine functionality .
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
Q. How should stability studies for this compound be designed under laboratory conditions?
- Methodological Answer :
- Conduct accelerated degradation studies at 40°C/75% RH for 6 months, with periodic sampling.
- Analyze stability via HPLC to monitor degradation products (e.g., oxidative demethylation or ring-opening compounds).
- Store lyophilized samples in amber vials under inert gas (argon) at -20°C to minimize photolytic and oxidative degradation .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activities of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data across studies, controlling for variables like dosage (e.g., 0.1–10 mg/kg in rodent models) and administration routes (intraperitoneal vs. oral).
- Replication Studies : Standardize assay conditions (e.g., receptor binding assays using HEK-293 cells expressing 5-HT₁A receptors) to isolate confounding factors .
- Mechanistic Profiling : Use knockout animal models or siRNA silencing to validate target specificity and off-target effects .
Q. What experimental designs are suitable for evaluating CNS receptor binding specificity?
- Methodological Answer :
- Radioligand Binding Assays : Compete this compound (³H-labeled) against selective antagonists (e.g., WAY-100635 for 5-HT₁A) in brain homogenates.
- Functional Assays : Measure cAMP inhibition in CHO cells expressing dopamine D2 receptors to assess cross-reactivity.
- In Vivo Microdialysis : Quantify neurotransmitter release (e.g., serotonin in rat prefrontal cortex) post-administration to correlate binding with functional outcomes .
Q. Which statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Bootstrap Resampling : Estimate confidence intervals for toxicity thresholds (e.g., LD₅₀ in acute toxicity assays).
Q. Data Contradiction and Reproducibility
Q. How can researchers reconcile discrepancies in the metabolic pathways of this compound across species?
- Methodological Answer :
- Comparative Metabolomics : Use LC-MS/MS to profile metabolites in liver microsomes from humans, rats, and dogs.
- Enzyme Inhibition Studies : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
- Cross-Species Pharmacokinetic Modeling : Allometric scaling to adjust for differences in clearance rates and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Amino Group Activity
The pharmacological potency of 8-methoxy-2-aminotetralin derivatives is highly dependent on the substitution pattern of the amino group:
- N,N-Dialkylated derivatives : The rank order of potency is N,N-dipropyl > N,N-diethyl > N,N-dibutyl > N,N-dimethyl (e.g., compound 75). These derivatives exhibit high affinity, with the dipropyl variant being the most potent .
- Monoalkylated derivatives: The N-propyl-substituted analog (compound 84) shows slightly reduced affinity compared to N,N-dipropyl derivatives but retains measurable activity .
- Non-substituted derivatives: The unsubstituted this compound (compound 82) is nearly inactive, emphasizing the necessity of alkyl or aryl substituents for receptor binding .
Table 1: Affinity Trends in this compound Derivatives
Compound ID | Substituent(s) on Amino Group | Relative Affinity/Potency |
---|---|---|
75 | N,N-Dipropyl | Highest |
84 | N-Propyl | Moderate |
82 | None (unsubstituted) | Inactive |
Structural Analogues and Positional Isomers
Piperidine Analogues
Replacing the tetralin scaffold with a piperidine ring (compound 83) reduces activity by 16–29-fold compared to mono- or dipropyl-substituted this compound, underscoring the importance of the tetralin backbone for optimal binding .
Positional Methoxy Isomers
- 7-Methoxy-2-aminotetralin: Available as a hydrochloride salt (), this isomer differs in methoxy placement but shares structural similarities.
- 5-Methoxy-2-aminotetralin: Mentioned in , this positional isomer further illustrates the sensitivity of biological activity to methoxy group positioning, though specific comparisons are absent in the provided data .
Enantiomeric Forms
The (R)- and (S)-enantiomers of this compound hydrochloride are commercially available ().
Table 2: Commercial Availability of Methoxy-2-aminotetralin Derivatives
Compound Name | Quantity Available | Price (USD) | Supplier |
---|---|---|---|
This compound HCl | 1000 mg | 0* | Axon Medchem |
(R)-(+)-8-Methoxy-2-aminotetralin HCl | 100 mg | 0* | Axon Medchem |
(S)-(-)-8-Methoxy-2-aminotetralin HCl | 100 mg | 0* | Axon Medchem |
7-Methoxy-2-aminotetralin HCl | 1000 mg | 0* | Axon Medchem |
*Note: A price of "0" may indicate unlisted or inquiry-based pricing .
Bulky and Aromatic Substituents
Large substituents on the amino group, such as 3-phenylpropyl-8-methoxy (compound 85), enhance affinity, suggesting that bulky or aromatic moieties improve receptor interactions. Even highly bulky groups like N-(phthalimidobutyl) (compound 87) are tolerated, though their efficacy relative to smaller substituents is unspecified .
Key Research Findings
- Substituent size and symmetry are critical for activity, with dipropyl groups offering optimal potency .
- Tetralin backbone superiority : Piperidine analogues (e.g., compound 83) exhibit significantly reduced activity, emphasizing the scaffold’s role in binding .
- Commercial availability : Enantiomers and positional isomers are accessible for research, though pharmacological data for these variants remain underexplored .
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311922 | |
Record name | 8-Methoxy-2-aminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3880-77-1 | |
Record name | 8-Methoxy-2-aminotetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3880-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methoxy-2-aminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3880-77-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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